1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
CAS No.:
Cat. No.: VC13309291
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2N3 |
|---|---|
| Molecular Weight | 244.12 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |
| Standard InChI Key | QLAIVTKUSWERLD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted with a 4-chlorobenzyl group at the 1-position and an amine group at the 4-position. The hydrochloride salt enhances solubility in polar solvents, critical for biological applications . Key structural identifiers include:
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IUPAC Name: 1-[(4-Chlorophenyl)methyl]pyrazol-4-amine hydrochloride
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SMILES: C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl
Physicochemical Characteristics
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Molecular Weight: 244.12 g/mol
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Solubility: Highly soluble in water and polar organic solvents (e.g., DMF, DMSO) due to the hydrochloride moiety.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Alkylation of 4-Aminopyrazole:
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4-Aminopyrazole reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
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Reaction:
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Salt Formation:
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The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.
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Industrial Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhance reaction efficiency and scalability.
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Catalytic Systems: Palladium on carbon (Pd/C) or platinum catalysts improve selectivity during reductive steps, as demonstrated in analogous pyrazole syntheses .
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Biological Activities and Mechanisms
Anticancer Properties
Pyrazole derivatives interfere with oncogenic pathways:
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Apoptosis Induction: Activation of caspase-3/7 in breast cancer cells (MCF-7).
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Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling, reducing tumor angiogenesis.
Anti-Inflammatory Effects
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COX-2 Inhibition: Analogs reduce prostaglandin E₂ synthesis by >50% at 10 µM.
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NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for:
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Antiretroviral Agents: Pyrazole cores are integral to non-nucleoside reverse transcriptase inhibitors.
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Antipsychotics: Structural analogs target dopamine D₂ receptors.
Biochemical Probes
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Enzyme Inhibition Studies: Used to map active sites of cytochrome P450 isoforms.
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Receptor Binding Assays: Radiolabeled derivatives quantify affinity for serotonin receptors.
Future Research Directions
Pharmacological Optimization
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Structure-Activity Relationships (SAR): Modifying the chlorobenzyl group to enhance blood-brain barrier permeability.
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Prodrug Development: Ester derivatives to improve oral bioavailability.
Environmental Impact
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